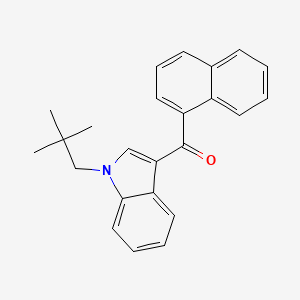
(1-(5-氟戊基)-1H-吲哚-3-基)(4-甲基萘-1-基)甲酮
科学研究应用
MAM2201 因其对中枢神经系统的影响而被广泛研究。它已被用于神经毒性研究,以了解大脑中分子和细胞改变的机制基础。 研究表明,MAM2201 会诱导人原代神经元和星形胶质细胞的细胞毒性,使其成为研究合成大麻素神经毒性作用的有价值工具 .
除了在神经毒性研究中的应用外,MAM2201 还应用于药理学和毒理学领域。它用于研究合成大麻素在类大麻素受体上的结合亲和力和活性。 这项研究有助于了解这些化合物的潜在治疗和不良作用 .
作用机制
MAM2201 通过充当类大麻素受体的激动剂,特别是 CB1 和 CB2 受体来发挥作用。它与这些受体的高亲和力结合,导致下游信号通路的激活。 这种激活会导致各种生理和心理影响,包括情绪、感知和认知的变化 .
该化合物的作用机制涉及神经递质释放的调节和腺苷酸环化酶活性的抑制。 这些作用是通过激活 G 蛋白偶联受体 (GPCR) 和随后的细胞内信号级联来介导的 .
安全和危害
未来方向
准备方法
合成路线和反应条件
MAM2201的合成涉及在特定条件下将1-(5-氟戊基)-1H-吲哚-3-羧酸与4-甲基萘-1-基甲酮反应。该反应通常需要使用碱,例如碳酸钾,以及溶剂,例如二甲基甲酰胺 (DMF)。 反应在升高的温度下进行,以促进所需产物的形成 .
工业生产方法
MAM2201的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和对反应条件的精确控制,以确保最终产物的高产率和纯度。 然后使用重结晶或色谱等技术对化合物进行纯化 .
化学反应分析
反应类型
MAM2201 会发生多种化学反应,包括氧化、还原和取代。 这些反应受氟戊基链和萘酰吲哚核心等官能团的存在影响 .
常见试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂来氧化MAM2201。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂来还原特定的官能团。
形成的主要产物
从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致羧酸的形成,而还原可以生成醇或胺 .
相似化合物的比较
MAM2201 在结构上与其他合成大麻素(例如 AM2201 和 JWH-018)相似。 它与这些化合物的不同之处在于萘酰部分上存在甲基取代基。 这种结构差异有助于其在类大麻素受体上的独特结合亲和力和效力 .
类似化合物
AM2201: 1-(5-氟戊基)-1H-吲哚-3-基甲酮
JWH-018: 1-戊基-3-(1-萘酰基)吲哚
JWH-122: 1-戊基-3-(4-甲基-1-萘酰基)吲哚
属性
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHZHCGWLHBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159387 | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-24-5 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MAM 2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KP9PRG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of MAM-2201?
A1: MAM-2201 acts primarily as an agonist of the cannabinoid type 1 receptor (CB1R). [, , ] This receptor is primarily found in the central and peripheral nervous systems.
Q2: How does MAM-2201’s interaction with CB1R affect neuronal activity?
A2: Upon binding to presynaptic CB1Rs, MAM-2201 inhibits the release of neurotransmitters like glutamate and GABA. [, ] This inhibition of neurotransmission is thought to underlie many of its psychoactive effects.
Q3: Which brain regions are particularly affected by MAM-2201's actions?
A3: Research suggests that MAM-2201 significantly impacts the cerebellum, leading to suppression of synaptic transmission at parallel fiber-Purkinje cell synapses and climbing fiber-Purkinje cell synapses. [, ] This disruption in cerebellar activity likely contributes to motor coordination impairments observed with MAM-2201 intoxication.
Q4: What is the molecular formula and weight of MAM-2201?
A4: While the provided research papers do not explicitly state the molecular formula and weight of MAM-2201, these can be deduced from its chemical structure. The molecular formula is C21H21FNO, and the molecular weight is 335.4 g/mol.
Q5: Which analytical techniques are commonly employed to detect and quantify MAM-2201 in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the detection and quantification of MAM-2201 and its metabolites in various biological matrices, including blood, urine, and tissues. [, , , , , , ]
Q6: What are the challenges associated with developing analytical methods for MAM-2201 detection?
A6: The rapid metabolism of MAM-2201 and the emergence of structurally similar synthetic cannabinoids pose challenges for developing comprehensive and specific analytical methods. [, ]
Q7: What are the primary metabolic pathways of MAM-2201 in humans?
A7: MAM-2201 undergoes extensive phase I metabolism, primarily via hydroxylation and carboxylation of the alkyl side chain. [, , , ] Phase II metabolism involves conjugation reactions, such as glucuronidation and glutathione conjugation. []
Q8: Are the metabolites of MAM-2201 pharmacologically active?
A8: Yes, some metabolites, particularly those resulting from hydroxylation, retain considerable activity at cannabinoid receptors. [, ]
Q9: How do the pharmacokinetic properties of MAM-2201 contribute to its effects?
A9: While specific pharmacokinetic parameters are not extensively discussed in the provided research, the rapid metabolism and potential for active metabolites suggest a complex pharmacokinetic profile that can influence the duration and intensity of its effects. []
Q10: What are the acute toxicological effects associated with MAM-2201 use?
A10: MAM-2201 intoxication can lead to a range of adverse effects, including tachycardia, agitation, anxiety, paranoia, hallucinations, seizures, and even death. [, , , , ]
Q11: Have there been reported cases of fatal intoxications involving MAM-2201?
A11: Yes, several fatal cases involving MAM-2201 have been documented, highlighting the potential lethality of this synthetic cannabinoid. [, ]
Q12: How does the fluorinated pentyl side chain of MAM-2201 contribute to its activity?
A13: The fluorinated pentyl side chain is a key structural feature that influences the potency and metabolic fate of MAM-2201. [, ] Studies suggest that the presence of fluorine may enhance binding affinity to CB1R and alter metabolic pathways.
Q13: What is the significance of studying the SAR of MAM-2201 and its analogues?
A14: Understanding SAR is crucial for predicting the pharmacological and toxicological properties of emerging synthetic cannabinoids, informing drug scheduling decisions, and developing more effective analytical detection methods. [, ]
Q14: What types of in vitro models have been used to study the effects of MAM-2201?
A15: Cell-based assays utilizing human astrocyte spheroids and HEK cells transfected with CB1R have been employed to investigate the cellular effects and receptor binding properties of MAM-2201. [, ]
Q15: Which animal models have been used to study the in vivo effects of MAM-2201?
A16: Rodent models, primarily mice, have been utilized to investigate the pharmacological and toxicological effects of MAM-2201. [, , ] Studies have examined its impact on motor function, sensory processing, memory, and other behavioral parameters.
Q16: Has MAM-2201 been investigated for any potential therapeutic applications?
A16: Given its potent psychoactive effects and significant safety concerns, there is currently no research exploring potential therapeutic applications of MAM-2201.
Q17: What are the implications of MAM-2201 for driving safety?
A18: MAM-2201 use has been linked to an increased risk of motor vehicle collisions due to its impairment of motor coordination, cognitive function, and judgment. [, , ]
Q18: What are the regulatory responses to the emergence of MAM-2201 and similar synthetic cannabinoids?
A19: Many countries have implemented legislation to control the production, sale, and possession of MAM-2201 and other synthetic cannabinoids to mitigate the public health risks associated with their use. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)







![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)




